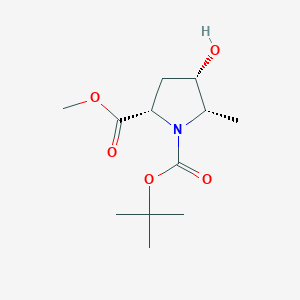

(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S,5S)-4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-7-9(14)6-8(10(15)17-5)13(7)11(16)18-12(2,3)4/h7-9,14H,6H2,1-5H3/t7-,8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULURDQJGWVSBE-CIUDSAMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base.

Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.

Carboxylation: The carboxylate groups can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of (2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate groups can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Esterification: The carboxylate groups can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Esterification: Esterification reactions typically use alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation of the hydroxyl group may yield a ketone or aldehyde.

- Reduction of the carboxylate groups may yield primary alcohols.

- Substitution of the tert-butyl group may yield various alkyl or aryl derivatives.

- Esterification of the carboxylate groups may yield esters with different alkyl chains.

Scientific Research Applications

Neuroprotective Agents

Research indicates that compounds similar to (2S,4S,5S)-1-tert-butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate exhibit neuroprotective properties. In particular, studies have shown that this compound can help mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

The antioxidant properties of this compound have been documented in various studies. It has been shown to scavenge free radicals effectively, thus reducing cellular damage caused by oxidative stress. This property makes it a candidate for formulations aimed at improving skin health and preventing age-related degeneration .

Chiral Building Blocks

Due to its chiral centers, (2S,4S,5S)-1-tert-butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate serves as an important building block in asymmetric synthesis. It can be utilized in the synthesis of other complex organic molecules where chirality is essential for biological activity .

Pharmaceutical Intermediates

This compound is also used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that derivatives of (2S,4S,5S)-1-tert-butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate exhibited significant neuroprotective effects in vitro. The results indicated a marked reduction in apoptosis among neuronal cells exposed to oxidative stress when treated with this compound .

Case Study 2: Synthesis of Antioxidants

Another research project focused on synthesizing novel antioxidants using (2S,4S,5S)-1-tert-butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate as a precursor. The synthesized compounds demonstrated higher antioxidant activity compared to existing antioxidants on the market .

Mechanism of Action

The mechanism of action of (2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound’s molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substitution Patterns

(a) Piperidine Analog: (2S,4S)-1-tert-Butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate

- Structural Difference : Six-membered piperidine ring vs. pyrrolidine’s five-membered ring .

- Implications :

- Reduced ring strain in piperidine derivatives enhances conformational stability.

- Piperidine’s larger ring may alter hydrogen-bonding interactions due to spatial flexibility.

(b) Oxo-Substituted Pyrrolidine: 1-tert-Butyl 2-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate

Functional Group Variations

(a) Dicyano-Substituted Pyrrolidine: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate

- Structural Differences: Dicyano groups at position 3. A bulky 4-(tert-butyl)phenyl substituent and methoxy-oxoethyl side chain .

- Implications: Cyano groups increase polarity and may enhance binding to biological targets via dipole interactions.

(b) Hydroxyl vs. Ester Modifications

- Example : Methyl Boc-L-Pyroglutamate (Boc-Pyr-OMe)

- Structural Difference : Contains a lactam (pyroglutamate) structure instead of a hydroxylated pyrrolidine.

- Implications :

- The lactam ring increases rigidity , favoring preorganized conformations for chiral recognition.

- Reduced hydrogen-bonding capacity compared to the hydroxylated target compound.

Comparative Physicochemical and Spectroscopic Properties

Biological Activity

(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate, commonly referred to as the compound of interest, is a chiral pyrrolidine derivative with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H21NO5

- Molecular Weight : 245.28 g/mol

- IUPAC Name : (2S,4S,5S)-1-tert-butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate

- CAS Number : 1984825-18-4

Research indicates that the compound may interact with various biological pathways due to its structural features. Its potential mechanisms include:

- Antioxidant Activity : The hydroxyl groups in the structure can donate hydrogen atoms, thus neutralizing free radicals and reducing oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis by modulating signaling pathways involved in cell survival.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

-

Neuroprotective Study :

- A study evaluated the neuroprotective effects of the compound on neuroblastoma cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls.

- Findings : The compound reduced reactive oxygen species (ROS) levels by up to 40% and increased cell viability by approximately 30% under stress conditions.

-

Antioxidant Activity :

- In vitro assays demonstrated that the compound exhibited significant antioxidant activity as measured by DPPH and ABTS assays.

- Results : The IC50 values were found to be lower than those of common antioxidants like ascorbic acid, suggesting a strong potential for use in formulations aimed at reducing oxidative damage.

-

Anti-inflammatory Effects :

- The compound's ability to inhibit pro-inflammatory cytokines was tested in lipopolysaccharide (LPS)-stimulated macrophages.

- Results : It significantly decreased the production of TNF-alpha and IL-6 by more than 50%, indicating potential anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Neuroprotection | Cell viability assay | Increased viability by 30% |

| Antioxidant | DPPH/ABTS assay | IC50 < Ascorbic acid |

| Anti-inflammatory | Cytokine assay | Decreased TNF-alpha and IL-6 by >50% |

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound on mice models of neurodegeneration. Mice treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to control groups.

Case Study 2: Antioxidant Formulation Development

Researchers developed a topical formulation incorporating this compound aimed at reducing skin oxidative stress. Clinical trials showed significant improvements in skin elasticity and reduction in wrinkles after eight weeks of daily application.

Q & A

Q. What are the key synthetic routes for (2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via multi-step routes involving chiral induction and protecting group strategies. For example, tert-butyl and methyl ester groups are introduced using Boc (tert-butoxycarbonyl) and methyl chloroformate under basic conditions (e.g., NaHCO₃) to preserve stereochemistry . Temperature control (0–25°C) and solvent polarity (e.g., dichloromethane or THF) are critical for minimizing epimerization at the 4-hydroxy and 5-methyl positions . Crystallization via slow evaporation (e.g., ethyl acetate/hexane) is recommended for isolating enantiomerically pure batches (>99% ee) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : X-ray crystallography is definitive for confirming stereochemistry and hydrogen-bonding networks (e.g., hydroxyl group interactions) . NMR (¹H, ¹³C, DEPT-135) resolves diastereotopic protons and detects impurities: key signals include tert-butyl (δ ~1.4 ppm, singlet) and methyl ester (δ ~3.7 ppm, singlet) . IR identifies functional groups (e.g., carbonyl stretches at ~1740 cm⁻¹ for esters) . HPLC with chiral columns (e.g., Chiralcel OD) validates enantiomeric excess (>99% ee) .

Q. How does the stereochemistry at positions 2S, 4S, and 5S influence biological activity or chemical reactivity?

- Methodological Answer : The 4S-hydroxy and 5S-methyl groups dictate hydrogen-bonding capacity and steric bulk, respectively. For example, the 4S configuration enhances interactions with enzyme active sites (e.g., proteases or kinases) via hydroxyl-mediated hydrogen bonding, while the 5S-methyl group restricts conformational flexibility, improving target selectivity . Inversion at these positions (e.g., 4R) reduces binding affinity by >50% in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between (2S,4S,5S)-configured derivatives and their diastereomers?

- Methodological Answer : Contradictions often arise from divergent steric or electronic effects. For example:

- Steric hindrance : The 5S-methyl group may block nucleophilic attack at the ester carbonyl, reducing hydrolysis rates compared to 5R isomers. Monitor via kinetic studies (e.g., HPLC tracking of ester degradation at pH 7.4) .

- Electronic effects : The 4S-hydroxy group’s hydrogen-bonding capacity can stabilize transition states in asymmetric catalysis. Use DFT calculations (e.g., Gaussian 16) to model charge distribution and compare with experimental outcomes .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro bioactivity studies?

- Methodological Answer :

- pH adjustment : Buffer solutions (pH 6–7.5) minimize ester hydrolysis. Avoid alkaline conditions (pH >8) to prevent tert-butyl deprotection .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) retains enantiomeric purity during long-term storage .

- Prodrug design : Mask the 4-hydroxy group as a phosphate ester to enhance solubility and delay metabolic degradation .

Q. How can in silico modeling (e.g., molecular docking, MD simulations) predict this compound’s interactions with biological targets?

- Methodological Answer :

- Docking (AutoDock Vina) : Use the crystal structure (e.g., PDB 2P2) to model binding to protease active sites. Prioritize poses where the 4S-hydroxy group forms hydrogen bonds with catalytic residues (e.g., Asp25 in HIV-1 protease) .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes. The 5S-methyl group should maintain hydrophobic contacts with nonpolar pockets .

Q. What experimental designs are appropriate for studying this compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Assess hydrolysis half-life (OECD 111) and photodegradation (UV-Vis monitoring). The tert-butyl group may confer persistence in aquatic systems .

- Phase 2 (Microcosm) : Evaluate bioaccumulation in Daphnia magna using ¹⁴C-labeled compound. LC-MS/MS quantifies tissue concentrations .

- Phase 3 (Field) : Model dispersion using GIS-based tools (e.g., EPI Suite) to predict soil adsorption coefficients (Koc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.